molecular formula C26H37N5O2 B6028472 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-3-yl]propan-1-one

1-(4-Benzylpiperazin-1-yl)-3-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-3-yl]propan-1-one

Cat. No.: B6028472
M. Wt: 451.6 g/mol
InChI Key: OOFBCGWBOLEUBF-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-3-yl]propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O2/c1-3-31-24(18-21(2)27-31)26(33)30-13-7-10-23(20-30)11-12-25(32)29-16-14-28(15-17-29)19-22-8-5-4-6-9-22/h4-6,8-9,18,23H,3,7,10-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFBCGWBOLEUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N2CCCC(C2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-3-yl]propan-1-one involves multiple steps, typically starting with the preparation of the individual components followed by their assembly into the final compound. Common synthetic routes include:

    Step 1 Synthesis of 4-Benzylpiperazine: This can be achieved through the reaction of piperazine with benzyl chloride under basic conditions.

    Step 2 Preparation of 2-Ethyl-5-Methylpyrazole-3-Carboxylic Acid: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Step 3 Formation of the Piperidine Derivative: This can be synthesized through various methods, including the reduction of pyridine derivatives.

    Step 4 Coupling Reactions: The final step involves coupling the synthesized intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-Benzylpiperazin-1-yl)-3-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties, leading to the formation of various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-3-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of neurology and oncology.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but common pathways include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1-(4-Benzylpiperazin-1-yl)-3-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-3-yl]propan-1-one can be compared with similar compounds such as:

    1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one: This compound has a similar structure but lacks the pyrazole moiety, which may affect its biological activity and chemical reactivity.

    1-(4-Benzylpiperazin-1-yl)-3-(piperidin-3-yl)propan-1-one: This compound lacks the pyrazole and ethyl groups, which may influence its pharmacokinetic properties.

The uniqueness of 1-(4-Benzylpiperazin-1-yl)-3-[1-(2-ethyl-5-methylpyrazole-3-carbonyl)piperidin-3-yl]propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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